1-(Pyrimidin-4-yl)cyclopentan-1-amine
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Overview
Description
1-(Pyrimidin-4-yl)cyclopentan-1-amine is a heterocyclic compound featuring a pyrimidine ring attached to a cyclopentane ring via an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted cyclopentanamines.
Scientific Research Applications
1-(Pyrimidin-4-yl)cyclopentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing substrate phosphorylation. This inhibition can disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds like 4-aminopyrimidine and 2,4-diaminopyrimidine share structural similarities with 1-(Pyrimidin-4-yl)cyclopentan-1-amine.
Cyclopentane Derivatives: Compounds such as cyclopentylamine and cyclopentanone derivatives exhibit similar cyclopentane ring structures
Uniqueness: this compound is unique due to its combination of a pyrimidine ring and a cyclopentane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-pyrimidin-4-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H13N3/c10-9(4-1-2-5-9)8-3-6-11-7-12-8/h3,6-7H,1-2,4-5,10H2 |
InChI Key |
IBJILQIIIJTFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC=NC=C2)N |
Origin of Product |
United States |
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